This compound is derived from the combination of a benzonitrile moiety with a 2-oxoethyl group substituted by a 3-methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 251.285 g/mol . The compound's structure can be represented by the SMILES notation: COC1=CC=CC(=C1)C(=O)CC1=CC=C(C=C1)C#N
.
The synthesis of 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile typically involves several key steps that leverage common organic reactions:
Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but are not specified in detail in the available literature.
The molecular structure of 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile features:
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile can engage in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile primarily revolves around its interactions at a molecular level with biological targets. While specific mechanisms may vary depending on the application, potential pathways include:
Further studies would be necessary to elucidate specific mechanisms related to this compound's biological activity.
4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile has potential applications across several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0